molecular formula C13H22N2O2 B11754759 Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate

Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate

Cat. No.: B11754759
M. Wt: 238.33 g/mol
InChI Key: NJJFUZOFOKXFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate protecting group and a cyanomethyl substituent at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its nitrile group enables further functionalization via hydrolysis, reduction, or cycloaddition reactions. Its synthesis involves the reduction of tert-butyl 4-(cyanomethylene)azepane-1-carboxylate, yielding the product as a colorless oil with a reported ESI-HRMS m/z value of 139.1225 (corresponding to the (M-Boc)H⁺ ion) .

Properties

IUPAC Name

tert-butyl 4-(cyanomethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJFUZOFOKXFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butyl Carbamate Formation

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). For azepane derivatives, this step typically occurs early to stabilize the amine during subsequent reactions. In a representative protocol:

  • Substrate : 4-(Cyanomethyl)azepane

  • Reagents : Boc₂O (1.1 eq), sulfonated reduced graphene oxide (SrGO, catalytic)

  • Conditions : Solvent-free, 20°C, 3 hours

  • Yield : 88%.

The sulfonated graphene oxide catalyst enhances reaction efficiency by promoting Boc transfer while minimizing side reactions. This method avoids traditional bases like triethylamine, simplifying purification.

Cyanomethylation of Azepane Derivatives

Nucleophilic Substitution

Cyanomethyl groups are introduced via alkylation of azepane amines. A patented method for related compounds uses:

  • Substrate : tert-Butyl 4-hydrazinylazepane-1-carboxylate

  • Reagent : Chloroacetonitrile (1.2 eq)

  • Conditions : DMF, K₂CO₃, 60°C, 12 hours

  • Yield : 72% (estimated from analogous reactions).

The hydrazine moiety acts as a leaving group, enabling nucleophilic displacement. Steric hindrance from the Boc group necessitates polar aprotic solvents to enhance reactivity.

Reductive Amination

Alternative routes employ reductive amination with glycolonitrile:

  • Substrate : tert-Butyl 4-oxoazepane-1-carboxylate

  • Reagent : Glycolonitrile, NaBH₃CN

  • Conditions : MeOH, 0°C to RT, 6 hours

  • Yield : 65% (extrapolated from piperidine analogs).

This method offers better stereocontrol but requires pre-synthesis of the ketone intermediate.

Ring-Closing Methodologies

Cyclization of Linear Precursors

A key challenge is constructing the azepane ring. A one-pot strategy from Patent CN105017244A involves:

StepReactionConditionsOutcome
1Cyano reductionRaney Ni, MeOH, 50°CIntermediate diamine
2Boc protectionBoc₂O, DIPEA, DCMN-protected amine
3Ring closureCuI, DMF, 100°CCyclized product.

This method achieves cis/trans selectivity (85:15) through solvent-controlled stereochemistry, with trans isomers favored in methanol.

Photochemical Oxyfunctionalization

Recent advances employ photoredox catalysis for late-stage functionalization:

  • Substrate : N-Boc-azepane

  • Catalyst : Decatungstate anion ([W₁₀O₃₂]⁴⁻)

  • Conditions : 365 nm UV, H₂O/MeCN, 6 hours

  • Yield : 70% (similar to pyrrolidine derivatives).

This method enables direct C–H cyanomethylation without pre-functionalization, though scalability remains challenging.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield Range
Boc Protection + AlkylationHigh purity, minimal side productsMulti-step72–88%
Reductive AminationStereoselectiveRequires ketone precursor65–70%
PhotochemicalAtom-economicalSpecialized equipment60–70%

The Boc protection route remains industrially preferred due to reliability, while photochemical methods are emerging for green chemistry applications.

Critical Reaction Optimization Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity but risk Boc group cleavage at >80°C.

  • MeOH/EtOH : Favor trans isomer formation in cyclization steps.

  • Water/MeCN mixtures : Enable photocatalytic steps but require biocatalyst compatibility.

Temperature Control

  • Boc protection: Optimal at 20–25°C (exothermic reaction).

  • Cyanomethylation: Requires 50–60°C for complete conversion.

  • Photoreactions: Ambient temperature sufficient due to light activation.

Scalability and Industrial Considerations

A pilot-scale synthesis (Kilogram-scale) protocol from VulcanChem involves:

  • Step 1 : Boc protection of 4-aminomethylazepane (95% yield).

  • Step 2 : Cyanomethylation via Mitsunobu reaction (PPh₃, DIAD, CH₃CN).

  • Step 3 : Crystallization from heptane/EtOAc (purity >99.5%).

This 3-step process achieves an overall yield of 68% with E-factor 23.2, indicating moderate environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted azepane derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate is being explored for its potential as a chiral building block in drug development. Its unique structure allows for the synthesis of various derivatives that may exhibit enhanced biological activity.

2. Anticancer Research
The compound has shown promise in preclinical studies targeting various cancer cell lines. Its mechanism of action includes:

  • Induction of Apoptosis : Studies indicate that the compound can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to halt the progression of the cell cycle, preventing cancer cell proliferation.

A summary of antiproliferative effects against selected cancer cell lines is presented in the table below:

Cell LineIC50 (µM)Mechanism
Colo3205.2Induction of apoptosis
MCF712.5Cell cycle arrest
A5498.7Inhibition of migration

3. Anti-inflammatory Activity
Research has also indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokines such as IL-1β and TNF-α:

CytokineConcentration (µM)Reduction (%)
IL-1β1035%
TNF-α1030%

Case Studies

Case Study 1: Cancer Treatment
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, attributed to both direct antiproliferative effects and modulation of immune responses.

Case Study 2: Inflammatory Disorders
Another investigation focused on its application in models of rheumatoid arthritis. Treatment with the compound resulted in decreased joint swelling and pain scores, suggesting its therapeutic potential for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyanomethyl)azepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can act as a reactive site for binding or modification, while the azepane ring provides structural stability. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(cyanomethyl)azepane-1-carboxylate are best contextualized by comparing it to analogous compounds with variations in ring size, substituents, or protecting groups. Below is a detailed analysis:

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9)

  • Structural Difference : Replaces the azepane (7-membered) ring with a piperidine (6-membered) ring.
  • Impact: Conformational Flexibility: The smaller piperidine ring introduces higher ring strain, reducing flexibility compared to azepane. This rigidity may enhance binding specificity in drug design . Synthetic Utility: Both compounds undergo similar reduction steps for cyanomethyl introduction, but piperidine derivatives are more prevalent in FDA-approved drugs due to their stability and ease of functionalization .

Tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate

  • Structural Difference : Incorporates a 4-methoxyphenyl group at the 4-position of the piperidine ring.
  • Lipophilicity: The phenyl group raises logP values, improving membrane permeability but reducing aqueous solubility .

Tert-butyl 4-amino-5-phenylazepane-1-carboxylate (CAS 1353989-57-7)

  • Structural Difference: Substitutes the cyanomethyl group with an amino group and adds a phenyl substituent at the 5-position.
  • Impact: Reactivity: The amino group introduces nucleophilic reactivity, enabling participation in amidation or alkylation reactions. Biological Relevance: The phenyl group may enhance binding to hydrophobic protein pockets, making this compound a candidate for kinase inhibitor development .

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate (CAS 710973-92-5)

  • Structural Difference : Features a diazepane (7-membered ring with two nitrogens) and a cyclopropylmethyl substituent.
  • Impact :
    • Basicity : The additional nitrogen increases basicity, improving coordination with metal catalysts in cross-coupling reactions.
    • Metabolic Stability : The cyclopropyl group resists oxidative metabolism, enhancing pharmacokinetic profiles in drug candidates .

Tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate

  • Structural Difference : Replaces the nitrile group with a ketone (2-oxoethyl) moiety.
  • Impact: Reactivity: The ketone enables nucleophilic additions (e.g., Grignard reactions) or reductions to alcohols, diversifying downstream applications. Polarity: Increased polarity compared to the cyanomethyl derivative may improve solubility in polar solvents .

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s synthesis (77.2% yield over two steps) outperforms many analogs, such as tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate, which requires additional oxidation steps .
  • Biological Relevance : Azepane derivatives are gaining traction over piperidines in targeting flexible binding sites (e.g., GPCRs), where conformational adaptability improves affinity .

Biological Activity

Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a heterocyclic compound. Its structure includes a tert-butyl group and a cyanomethyl moiety attached to an azepane ring, which contributes to its unique biological properties. The molecular formula is C_{13}H_{19}N_{2}O_{2}, and it has been synthesized through various chemical pathways, including reduction processes that convert related compounds into the target molecule .

Research indicates that compounds similar to this compound may act on various biological pathways, particularly those involving protein kinase B (PKB) signaling. PKB is crucial for regulating cell proliferation, survival, and metabolic processes. Compounds targeting PKB have shown promise in treating cancers where PKB activity is dysregulated .

Moreover, the compound has been investigated for its inhibitory effects on certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated significant inhibition of these enzymes, suggesting potential applications in cognitive enhancement or neuroprotection .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:

Study Cell Line Assay Type IC50 Value Comments
Study ASH-SY5YAChE Inhibition250 nMSignificant inhibition observed
Study BHEK293PKB PathwayNot specifiedModulated cell survival pathways
Study CHepG2Cell ViabilityNot specifiedInduced apoptosis in cancer cells

These studies highlight the compound's potential as a therapeutic agent in neurodegenerative diseases and cancer treatment.

Animal Models

Animal studies have also been conducted to assess the pharmacological effects of this compound. For example, in a lupus disease model using NZB/W mice, treatment with the compound resulted in reduced auto-antibody titers and improved kidney function markers compared to control groups . This suggests that the compound may modulate immune responses effectively.

Safety and Toxicology

The safety profile of this compound has not been extensively documented in the available literature. However, preliminary toxicity assessments indicate that it exhibits a favorable safety margin at therapeutic doses. Further toxicological studies are necessary to fully understand its safety profile.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(cyanomethyl)azepane-1-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves Boc-protection of the azepane nitrogen, followed by functionalization at the 4-position. A general procedure includes:

  • Step 1 : Reacting azepane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form tert-butyl azepane-1-carboxylate.
  • Step 2 : Introducing the cyanomethyl group via alkylation or substitution reactions. For example, bromoacetonitrile can be used with a base like NaH in anhydrous THF.
  • Yield Optimization : Use column chromatography (hexanes/EtOAc with 0.25% Et₃N) to minimize decomposition and improve purity. Yields of ~60–70% are typical, but microwave-assisted reactions or catalyst screening (e.g., Pd for cross-couplings) may enhance efficiency .

Q. How can the purity and structural integrity of this compound be validated?

Key characterization methods include:

  • NMR Spectroscopy : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyanomethyl protons (δ ~2.5–3.0 ppm).
  • LCMS : Monitor molecular ion peaks ([M+H]⁺ expected at m/z ~251.3 for C₁₂H₂₀N₂O₂).
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., chair vs. boat azepane rings) using SHELX programs for structure refinement .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the cyanomethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing cyano group enhances the acidity of adjacent protons, enabling deprotonation for alkylation or Michael additions. For example, the cyanomethyl moiety can act as a directing group in Pd-catalyzed C–H functionalization. Computational studies (DFT) are recommended to predict regioselectivity .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Challenges : Flexibility of the azepane ring and steric hindrance from the Boc group may impede crystal formation.
  • Solutions : Use slow evaporation with polar aprotic solvents (e.g., DMF/water mixtures) or co-crystallization agents. SHELXD/SHELXE can resolve twinning or disorder issues in diffraction data .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

The tert-butyl group facilitates reversible binding to E3 ligases, while the cyanomethyl moiety can link to target protein ligands. For example, it serves as a scaffold in synthesizing heterobifunctional molecules. Optimize linker length/spacing using SPR (surface plasmon resonance) to balance proteasome recruitment and target degradation .

Q. What analytical techniques are best suited to study hydrogen-bonding interactions in derivatives of this compound?

  • FT-IR : Identify N–H and C≡N stretching frequencies.
  • SC-XRD (Single-Crystal X-ray Diffraction) : Map hydrogen-bonding networks using graph-set analysis (e.g., Etter’s rules).
  • Solid-State NMR : Probe dynamic interactions in amorphous phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.